molecular formula C15H25N5O2 B4085051 2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No. B4085051
M. Wt: 307.39 g/mol
InChI Key: VVEZUFRRJRESMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AEA, and it has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

AEA interacts with the endocannabinoid system by binding to the CB1 receptor, which is found primarily in the brain and central nervous system. This binding leads to the activation of a variety of signaling pathways, which ultimately result in the biochemical and physiological effects observed with AEA.
Biochemical and Physiological Effects
AEA has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. AEA has also been found to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, AEA has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

AEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied, which means that there is a significant amount of existing research on its properties and potential applications. However, there are also limitations to the use of AEA in lab experiments. For example, it has a relatively short half-life, which means that it may not be suitable for long-term experiments. Additionally, AEA has a relatively low affinity for the CB1 receptor, which means that it may not be as effective as other compounds that have a higher affinity.

Future Directions

There are several future directions for research on AEA. One potential area of research is the development of analogs of AEA that have a higher affinity for the CB1 receptor. Another potential area of research is the investigation of the potential therapeutic applications of AEA in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of AEA and its interactions with the endocannabinoid system.

Scientific Research Applications

AEA has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. AEA has been shown to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes such as pain, inflammation, and mood.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-5-20-12(3)15(11(2)17-20)16-14(22)10-18-6-8-19(9-7-18)13(4)21/h5-10H2,1-4H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEZUFRRJRESMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CN2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
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2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
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2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
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2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
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2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 6
2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

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